

Seviteronel IC50 CYP17 lyase 69 nM assay

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Compound Focus: Seviteronel

CAS No.: 1610537-15-9

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Introduction to Seviteronel

Seviteronel (also known as VT-464 and INO-464) is a novel, orally active, non-steroidal small molecule that acts as a **potent and selective inhibitor of cytochrome P450 17A1 (CYP17A1) 17,20-lyase** and also functions as an **androgen receptor (AR) antagonist** [1] [2] [3]. This dual mechanism of action makes it a promising candidate for the treatment of androgen receptor-positive (AR+) cancers, including triple-negative breast cancer (TNBC) and castration-resistant prostate cancer (CRPC) [1] [4] [3].

Its high selectivity for the lyase activity over the 17 α -hydroxylase activity of the CYP17A1 enzyme is a key therapeutic advantage. Inhibiting the hydroxylase pathway can lead to mineralocorticoid excess syndrome (MES), associated with cardiovascular side effects [5]. **Seviteronel's** selectivity helps to avoid this, potentially reducing the need for co-administered steroids like prednisone [5] [3].

Quantitative Data Summary

The tables below summarize key quantitative data for **Seviteronel** from the search results.

*Table 1: In Vitro Biochemical and Cellular Activity of **Seviteronel***

Parameter	Value	Assay Description
CYP17 Lyase IC ₅₀	69 nM	Half-maximal inhibitory concentration for human 17,20-lyase activity [2] [5].
CYP17 Hydroxylase IC ₅₀	670 nM	Half-maximal inhibitory concentration for human 17 α -hydroxylase activity [5].
Lyase/Hydroxylase Selectivity	~10-fold	Ratio of hydroxylase IC ₅₀ to lyase IC ₅₀ , indicating a favorable selectivity profile [2] [5].
AR Antagonism	Confirmed (IC ₅₀ not specified)	Binds AR, prevents androgen-mediated gene expression, and reduces AR nuclear translocation [1] [4].
Single Agent Cell Viability (IC ₅₀)	>10 μ M	Limited effect as a single agent in cell viability assays on AR+ TNBC models [1].
Radiosensitization Concentration	5 μ M	Effective concentration for increasing radiosensitivity in AR+ TNBC cell lines (e.g., MDA-MB-453) [1] [4].

Table 2: In Vivo Efficacy of **Seviteronel** in Xenograft Models

Model	Dosing Regimen	Key Findings
AR+ TNBC (MDA-MB-453)	75 mg/kg, p.o., daily + Radiation (2 Gy) [4]	Synergistic antitumor effect; significant reduction in tumor volume and delay in tumor doubling/tripling times [1] [4].
CRPC (AR-V7+ 22Rv1)	150 mg/kg/day, p.o. [4]	Significant decrease in tumor growth; shows synergistic effect with CDK4/6 inhibitor G1T38 [4].
CRPC (MDA-PCa-133)	100 mg/kg, bid, oral [2]	Reduced tumor volume >twofold compared to vehicle; as effective as abiraterone in this model [2].

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: In Vitro CYP17A1 Lyase Inhibition Assay

This protocol is adapted from the computational and bio-analytical methods used to characterize CYP17A1 inhibitors [5].

- **Enzyme Preparation:** Use purified human CYP17A1 enzyme. The assay can be performed using recombinant enzyme systems or microsomal preparations.
- **Reaction Conditions:**
 - **Substrate:** 17 α -Hydroxypregnenolone (for lyase activity).
 - **Cofactor:** NADPH-regenerating system.
 - **Buffer:** Appropriate phosphate or Tris buffer at physiological pH.
 - **Inhibitor Incubation:** Pre-incubate the enzyme with **Seviteronel** (across a range of concentrations, e.g., 1 nM - 10 μ M) for 10-15 minutes before initiating the reaction with substrate and cofactor.
- **Reaction Termination:** Stop the reaction after a fixed incubation period (e.g., 30-60 minutes) by adding an organic solvent like acetonitrile.
- **Product Quantification:** Analyze the reaction products using **Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)**. The specific product for lyase activity is Dehydroepiandrosterone (DHEA).
- **Data Analysis:** Calculate the rate of DHEA formation in the presence and absence of **Seviteronel**. Plot the percentage of enzyme activity versus the logarithm of inhibitor concentration to determine the IC₅₀ value.

Protocol 2: Clonogenic Survival Assay for Radiosensitization

This protocol is based on the experiments demonstrating **Seviteronel**'s ability to radiosensitize AR+ TNBC cells [1].

- **Cell Culture:** Use AR+ TNBC cell lines (e.g., MDA-MB-453, ACC-422). Culture cells in appropriate media supplemented with 10% FBS.
- **Pre-treatment:** 24 hours prior to radiation, pre-treat cells with **Seviteronel** (e.g., 5 μ M) or vehicle control. It is recommended to use charcoal-stripped serum during pre-treatment to reduce interference from serum androgens.
- **Irradiation:** Trypsinize the pre-treated cells, count, and seed them at appropriate densities for colony formation. Irradiate the plates at various doses (e.g., 0, 2, 4, 6 Gy) using a clinical-grade irradiator.
- **Colony Formation:** Return the cells to the incubator and allow them to grow for 10-14 days, until visible colonies form.
- **Staining and Counting:** Fix the colonies with methanol or acetic acid and stain with crystal violet. Count colonies containing >50 cells.

- **Data Analysis:** Calculate the surviving fraction for each radiation dose and treatment condition. Plot the survival curves and calculate the radiation enhancement ratio to quantify the radiosensitizing effect of **Seviteronel**.

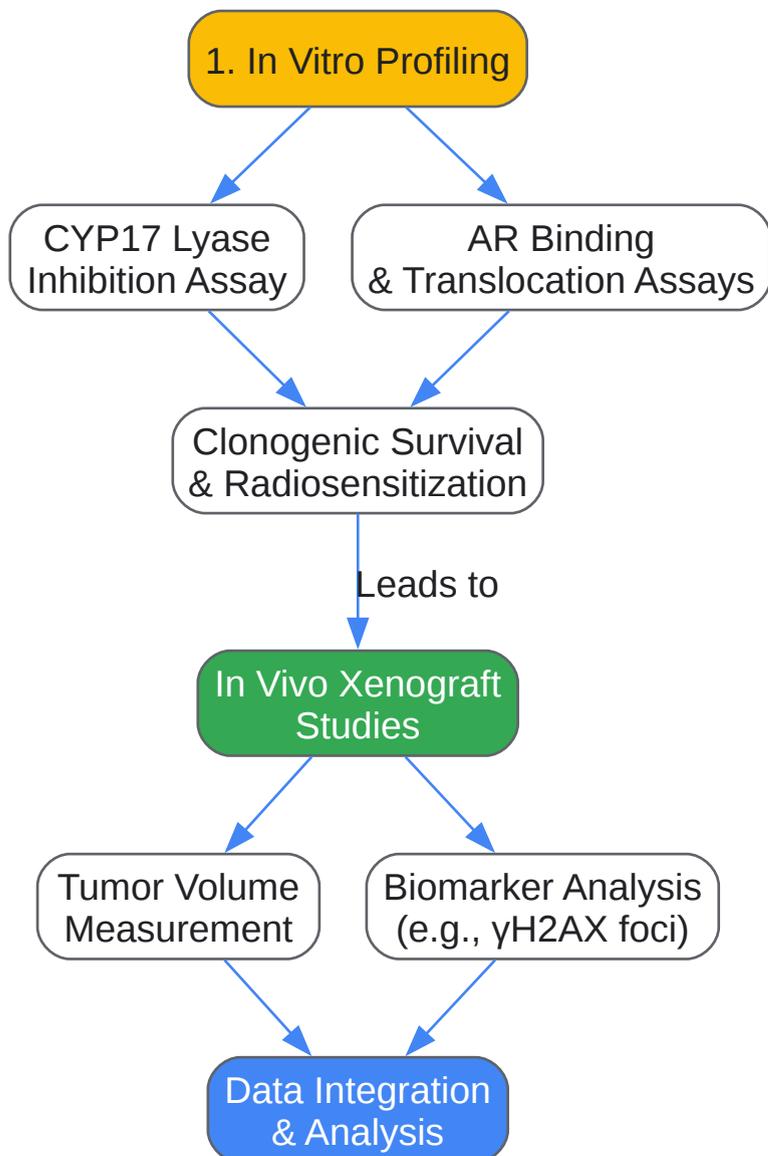
Mechanism of Action and Workflow

The following diagrams, generated using Graphviz, illustrate **Seviteronel**'s mechanism of action and a typical experimental workflow.

Diagram 1: Seviteronel's Dual Mechanism of Action against AR+ Cancers

Diagram 2: Experimental Workflow for Evaluating Seviteronel

Seviteronel Evaluation Workflow



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Application Notes

- **Therapeutic Synergy with Radiation:** Seviteronel's role as a radiosensitizer is a key application. Research indicates that it impairs the repair of radiation-induced double-strand DNA breaks in AR+ TNBC cells, as evidenced by persistent γH2AX foci, leading to enhanced radiation efficacy [1] [4].
- **Research Use Considerations:** Seviteronel is currently approved for research purposes only [2]. The provided protocols and data are intended to facilitate further preclinical investigation.

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